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Compound Name: Bis[(-)-pinanediolato]diboron

Cat. No.: B2718788

For Researchers, Scientists, and Drug Development Professionals

Bis(pinacolato)diboron (Bzpinz), a commercially available and air-stable diboron reagent, has
become an indispensable tool in modern organic synthesis. Its ability to serve as a precursor to
a wide array of organoboron compounds has positioned it at the forefront of methodologies
aimed at constructing complex molecular architectures. This technical guide provides an in-
depth overview of the core applications of Bis(pinacolato)diboron, complete with quantitative
data, detailed experimental protocols, and visual representations of key reaction pathways and
synthetic workflows.

Miyaura Borylation: A Gateway to Cross-Coupling
Chemistry

The palladium-catalyzed Miyaura borylation is arguably the most prominent application of
Bis(pinacolato)diboron. This reaction facilitates the conversion of aryl, heteroaryl, and vinyl
halides or triflates into their corresponding pinacol boronate esters. These products are crucial
intermediates for the subsequent Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-
winning method for carbon-carbon bond formation.[1][2]

The reaction is valued for its mild conditions and broad functional group tolerance, allowing for
the borylation of complex substrates without the need for harsh organometallic reagents.[1][3]

Quantitative Data for Miyaura Borylation of Aryl Halides
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Aryl Catalyst Base Temp . Yield
Entry . . Solvent Time (h)
Halide (mol%) (equiv) (°C) (%)
4-
Pd(dppf) .
1 Bromotol KOAc (3) Dioxane 80 2 85
Clz (3)
uene
4- Pd(OAc)2
Chloroac  (2), K3POa4
2 Toluene 100 18 92
etopheno  SPhos 3)
ne 4)
1-
PdClz(dp _
3 lodonaph KOAc (3) Dioxane 80 6 98
pf) (3)
thalene
) Pd(OAc)2
(2), KsPOa4 t-
4 Chloropy 100 24 78
o XPhos 3) AmylOH
ridine
4
Methyl 4-
Pd(dppf) .
5 bromobe KOAc (3) Dioxane 80 2 95
Cl2 (3)
nzoate

Data compiled from representative literature procedures.

Experimental Protocol: General Procedure for Miyaura
Borylation

A flame-dried Schlenk flask is charged with the aryl halide (1.0 mmol), Bis(pinacolato)diboron
(1.1 mmol), potassium acetate (KOAc, 3.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Clz,
0.03 mmol). The flask is evacuated and backfilled with an inert atmosphere (e.g., argon or
nitrogen) three times. Anhydrous solvent (e.g., dioxane, 5 mL) is added via syringe. The
reaction mixture is then heated in an oil bath at the specified temperature for the indicated time.
Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic
solvent (e.g., ethyl acetate), and filtered through a pad of Celite. The filtrate is concentrated
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under reduced pressure, and the residue is purified by column chromatography on silica gel to
afford the desired aryl pinacol boronate ester.[4]

Miyaura Borylation Reaction Mechanism
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Caption: Catalytic cycle of the Miyaura Borylation.

Diboration of Alkenes and Alkynes

Bis(pinacolato)diboron can be added across carbon-carbon double and triple bonds in a
process known as diboration. This reaction is typically catalyzed by transition metals, most
notably platinum, to yield 1,2-bis(boryl)alkanes or alkenes. These products are valuable
synthetic intermediates that can be further functionalized, for example, through oxidation to 1,2-
diols.

Platinum-Catalyzed Enantioselective Diboration of
Terminal Alkenes

The use of chiral ligands in platinum-catalyzed diboration allows for the enantioselective
synthesis of 1,2-bis(boronate) esters.[1][5][6]
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Cataly
st . .
. . Solven Temp Time Yield
Entry Alkene Ligand Loadin ee (%)
t (°C) (h) (%)
9
(mol%)
1 (R.R)-
1 TADDO 1 THF 60 12 85 94
Octene
L-phos
(R1R)-
2 Styrene TADDO 1 THF 60 12 82 88
L-phos
(RvR)_
Allylben
3 TADDO 1 THF 60 12 88 95
zene
L-phos
Vinylcyc  (R,R)-
4 lohexan TADDO 1 THF 60 12 79 96

e L-phos

Data from Kliman, L. T., Mlynarski, S. N., & Morken, J. P. (2009). J. Am. Chem. Soc., 131(37),
13210-13211.[1]

Experimental Protocol: Platinum-Catalyzed Diboration of
1-Octene

In a nitrogen-filled glovebox, a solution of Pt(dba)s (1.0 mol %) and the chiral phosphonite
ligand (2.2 mol %) in THF is prepared. To this solution is added Bis(pinacolato)diboron (1.05
equiv). The mixture is stirred at 80 °C for 30 minutes. After cooling to room temperature, 1-
octene (1.0 equiv) is added. The reaction vessel is sealed and heated at 60 °C for 12 hours.
After cooling, the solvent is removed under reduced pressure, and the residue is purified by
flash chromatography on silica gel to yield the 1,2-bis(boronate) ester. For conversion to the
diol, the crude boronate ester is dissolved in THF, and an agueous solution of sodium
hydroxide (3 M) and hydrogen peroxide (30%) are added at O °C. The mixture is stirred for 3
hours before standard aqueous workup and purification.[5]

© 2025 BenchChem. All rights reserved. 4/12 Tech Support


https://pubmed.ncbi.nlm.nih.gov/19702329/
https://faculty.washington.edu/lalic/GM/2016_01_26/2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2718788?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Diboration and Subsequent Functionalization Workflow
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Caption: General workflow for alkene diboration and oxidation.

Iridium-Catalyzed C-H Borylation of Heteroarenes

A more recent and highly atom-economical application of Bis(pinacolato)diboron is the direct C-
H borylation of arenes and heteroarenes, typically catalyzed by iridium complexes.[7][8] This
method avoids the need for pre-functionalized substrates like organic halides. The
regioselectivity of the reaction is often governed by steric effects, with borylation occurring at
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the least hindered C-H bond. In heterocycles, electronic effects also play a significant role, with
borylation often occurring distal to nitrogen atoms.[7][9]

Regioselectivity in Iridium-Catalyzed C-H Borylation of

Heteroarenes
Catalyst Major . .
Substrate L Ratio Yield (%)
System Regioisomer
_ [Ir(COD)OMe]z /
Thiophene 2-boryl >99:1 85
dtbpy
[Ir(COD)OMe]z2 /
Furan 2-boryl >99:1 82
dtbpy
[Ir(COD)OMe]2 /
N-Methylpyrrole 2-boryl / 3-boryl 76:24 75
dtbpy
- [Ir(COD)OMe]2 /
Pyridine 3-boryl >99:1 68
dtbpy

Quinol [Ir(COD)OMe]z2 / 3-boryl and 8- 11 80
uinoline :
dtbpy boryl

Data compiled from representative literature.[7][10][11]

Experimental Protocol: Iridium-Catalyzed Borylation of
Thiophene

An oven-dried Schlenk tube is charged with [Ir(COD)OMe]z (1.5 mol %), 4,4'-di-tert-butyl-2,2'-
bipyridine (dtbpy, 3.0 mol %), and Bis(pinacolato)diboron (1.1 equiv). The tube is evacuated
and backfilled with argon. Anhydrous octane (solvent) and thiophene (1.0 equiv) are added via
syringe. The reaction mixture is heated at 100 °C for 16 hours. After cooling to room
temperature, the mixture is filtered through a short plug of silica gel, eluting with ethyl acetate.
The solvent is removed in vacuo, and the residue is purified by chromatography to afford 2-
(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene.[11]

Asymmetric Synthesis of a-Amino Boronate Esters
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Bis(pinacolato)diboron is a key reagent in the copper-catalyzed asymmetric synthesis of a-

amino boronate esters from N-tert-butanesulfinyl imines.[12][13][14][15] This methodology

provides access to chiral a-amino boronic acids, which are important building blocks for

pharmaceuticals, including the proteasome inhibitor Bortezomib.[13][16]

Copper-Catalyzed Asymmetric Borylation of N-tert-
Butanesulfinyl Imines

Imine
Substra  Catalyst Temp . Yield
Entry Solvent Time (h) d.r.
te (R (mol%) (°C) (%)
group)
CuClI (5),
(R)-
1 Phenyl DTBM- THF 25 24 88 >08:2
SEGPHO
S (5.5)
CuCl (5),
4- (R)-
2 Methoxy DTBM- THF 25 24 85 >08:2
phenyl SEGPHO
S (5.5)
CuCl (5),
). (R)-
3 DTBM- THF 25 24 86 >08:2
Naphthyl
SEGPHO
S (5.5)
CuClI (5),
(R)-
4 Isobutyl DTBM- THF 25 24 75 >08:2
SEGPHO
S (5.5)

Data from V. L. Rendina and J. A. Ellman, J. Am. Chem. Soc. 2008, 130, 3236-3237.[12][13]
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Experimental Protocol: Asymmetric Synthesis of an a-

Amino Boronate Ester

In an argon-filled glovebox, CuCl (5 mol %), a chiral phosphine ligand (e.g., (R)-DTBM-
SEGPHOS, 5.5 mol %), and NaOtBu (1.2 equiv) are added to a vial. Anhydrous THF is added,
and the mixture is stirred for 30 minutes. A solution of the N-tert-butanesulfinyl imine (1.0 equiv)
and Bis(pinacolato)diboron (1.5 equiv) in THF is then added. The reaction is stirred at room
temperature for 24 hours. The reaction is then quenched with saturated aqueous NH4Cl and
extracted with ethyl acetate. The combined organic layers are dried over Na=SOa, filtered, and
concentrated. The residue is purified by flash chromatography on silica gel.[12]

Application in Total Synthesis: Bortezomib and
Canagliflozin

The utility of Bis(pinacolato)diboron is highlighted in its application to the total synthesis of
complex pharmaceuticals.

Synthetic Workflow for Bortezomib

The synthesis of the proteasome inhibitor Bortezomib can involve an asymmetric borylation of
an N-tert-butanesulfinyl imine as a key step to install the chiral a-amino boronate functionality.
[13][16]
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Caption: A key step in a synthetic route to Bortezomib.

Synthetic Workflow for Canagliflozin

The SGLT2 inhibitor Canagliflozin can be synthesized using a Miyaura borylation to create a
key aryl boronate intermediate, which is then used in a Suzuki-Miyaura coupling to construct
the C-aryl glucoside core.[17][18][19]
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Caption: A synthetic strategy towards Canagliflozin.

Conclusion

Bis(pinacolato)diboron has firmly established itself as a versatile and powerful reagent in the
chemist's toolbox. Its applications, ranging from the foundational Miyaura borylation to modern
C-H activation and asymmetric synthesis, have significantly impacted the way complex
molecules, including important pharmaceuticals, are constructed. The ongoing development of
novel catalytic systems that utilize Bis(pinacolato)diboron promises to further expand its utility
and continue to drive innovation in chemical synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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